Cas no 1806999-72-3 (5-(Aminomethyl)-2-bromo-3-(difluoromethyl)pyridine-4-methanol)
5-(Aminomethyl)-2-bromo-3-(difluoromethyl)pyridine-4-methanol Chemical and Physical Properties
Names and Identifiers
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- 5-(Aminomethyl)-2-bromo-3-(difluoromethyl)pyridine-4-methanol
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- Inchi: 1S/C8H9BrF2N2O/c9-7-6(8(10)11)5(3-14)4(1-12)2-13-7/h2,8,14H,1,3,12H2
- InChI Key: HRIUJOKYCRMESD-UHFFFAOYSA-N
- SMILES: BrC1=C(C(F)F)C(CO)=C(C=N1)CN
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 185
- XLogP3: 0.5
- Topological Polar Surface Area: 59.1
5-(Aminomethyl)-2-bromo-3-(difluoromethyl)pyridine-4-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029057784-250mg |
5-(Aminomethyl)-2-bromo-3-(difluoromethyl)pyridine-4-methanol |
1806999-72-3 | 97% | 250mg |
$988.80 | 2022-03-31 | |
| Alichem | A029057784-500mg |
5-(Aminomethyl)-2-bromo-3-(difluoromethyl)pyridine-4-methanol |
1806999-72-3 | 97% | 500mg |
$1,564.80 | 2022-03-31 | |
| Alichem | A029057784-1g |
5-(Aminomethyl)-2-bromo-3-(difluoromethyl)pyridine-4-methanol |
1806999-72-3 | 97% | 1g |
$3,129.00 | 2022-03-31 |
5-(Aminomethyl)-2-bromo-3-(difluoromethyl)pyridine-4-methanol Related Literature
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on 5-(Aminomethyl)-2-bromo-3-(difluoromethyl)pyridine-4-methanol
5-(Aminomethyl)-2-bromo-3-(difluoromethyl)pyridine-4-methanol: A Comprehensive Overview
The compound 5-(Aminomethyl)-2-bromo-3-(difluoromethyl)pyridine-4-methanol, identified by the CAS number 1806999-72-3, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This molecule belongs to the class of pyridine derivatives, which are widely studied for their unique electronic properties and reactivity. The presence of multiple functional groups—namely the amino methyl group, bromine atom, difluoromethyl group, and hydroxymethane group—makes this compound particularly versatile in synthetic chemistry and drug design.
Recent advancements in synthetic chemistry have highlighted the importance of such multifunctional molecules in constructing complex architectures. The aminomethyl group introduces nucleophilic properties, while the bromine atom serves as an excellent leaving group, facilitating substitution reactions. The difluoromethyl group adds electron-withdrawing effects, enhancing the molecule's reactivity in certain transformations. These features collectively make 5-(Aminomethyl)-2-bromo-3-(difluoromethyl)pyridine-4-methanol a valuable intermediate in the synthesis of bioactive compounds and advanced materials.
In the context of drug discovery, this compound has shown promise as a precursor for developing novel therapeutic agents. Its ability to undergo various transformations, such as nucleophilic substitutions and cross-coupling reactions, allows chemists to explore its potential in creating bioisosteres and pharmacophores. Recent studies have demonstrated its utility in constructing heterocyclic frameworks that mimic natural product motifs, which are often associated with potent biological activities.
The integration of fluorinated groups into organic molecules has been a focal point in modern medicinal chemistry due to their ability to modulate physicochemical properties such as lipophilicity and metabolic stability. In this compound, the difluoromethyl group plays a crucial role in tuning these properties, making it an attractive candidate for further exploration in drug development pipelines. Additionally, the hydroxymethane group provides opportunities for glycosylation or other functionalization strategies that can enhance bioavailability.
From a synthetic standpoint, the preparation of 5-(Aminomethyl)-2-bromo-3-(difluoromethyl)pyridine-4-methanol involves a series of carefully designed reactions that highlight modern organic synthesis techniques. The starting material is typically derived from pyridine derivatives through sequential functionalization steps, including bromination, fluorination, and alkylation. These steps require precise control over reaction conditions to ensure high yields and selectivity.
The application of this compound extends beyond pharmaceuticals into materials science and catalysis. Its unique electronic structure makes it a potential candidate for use in organic electronics or as a ligand in transition metal catalysis. Recent research has explored its role as a chelating agent in homogeneous catalysis systems, where it demonstrates enhanced stability and activity compared to traditional ligands.
In conclusion, 5-(Aminomethyl)-2-bromo-3-(difluoromethyl)pyridine-4-methanol (CAS No. 1806999-72-3) stands out as a multifaceted organic molecule with diverse applications across various scientific domains. Its intricate structure and functional groups position it as a valuable tool for advancing both academic research and industrial innovation. As ongoing studies continue to uncover new avenues for its utilization, this compound is poised to make significant contributions to the field of chemical sciences.
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